molecular formula C9H10FN B14011523 4-(1-Fluorocyclopropyl)aniline

4-(1-Fluorocyclopropyl)aniline

Cat. No.: B14011523
M. Wt: 151.18 g/mol
InChI Key: BOAYWIHNODUOSR-UHFFFAOYSA-N
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Description

4-(1-Fluorocyclopropyl)aniline is an organofluorine compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Fluorocyclopropyl)aniline typically involves the introduction of the fluorocyclopropyl group via cross-coupling reactions. One notable method is the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides, allowing for the efficient synthesis of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Fluorocyclopropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.

Mechanism of Action

The mechanism by which 4-(1-Fluorocyclopropyl)aniline exerts its effects is primarily related to its ability to interact with biological targets through its fluorinated moiety. Fluorine atoms can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its interaction with enzymes, receptors, and other molecular targets. This modulation can lead to changes in the compound’s pharmacokinetic profile and biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(1-Fluorocyclopropyl)aniline stands out due to the presence of both the fluorocyclopropyl group and the aniline moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications. The fluorocyclopropyl group enhances the compound’s stability and reactivity, while the aniline moiety allows for further functionalization through electrophilic aromatic substitution reactions .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-(1-fluorocyclopropyl)aniline

InChI

InChI=1S/C9H10FN/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4H,5-6,11H2

InChI Key

BOAYWIHNODUOSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)F

Origin of Product

United States

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